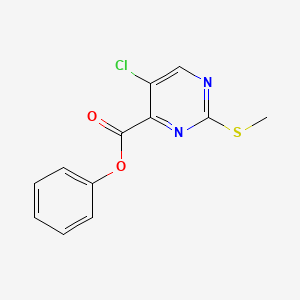

PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE is a chemical compound with the molecular formula C12H9ClN2O2S and a molecular weight of 280.73. This compound is characterized by the presence of a phenyl group, a chloro group, a methylsulfanyl group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE typically involves the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with phenol in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial production.

Análisis De Reacciones Químicas

Substitution Reactions

The 5-chloro group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Mechanistic studies suggest that electron-withdrawing ester and methylsulfanyl groups activate the pyrimidine ring for NAS, with the chlorine atom serving as a leaving group.

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 3 hrs | Sulfoxide | 90% | |

| m-CPBA | DCM, 0°C → RT, 12 hrs | Sulfone | 85% |

The sulfone derivative shows enhanced electrophilicity at the 2-position, enabling further functionalization .

Hydrolysis of Ester Group

The phenyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:

| Conditions | Catalyst | Product | Reaction Time | Source |

|---|---|---|---|---|

| 1M NaOH, H₂O/THF (1:1), reflux | None | 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | 4 hrs | |

| HCl (6M), EtOH, 60°C | None | Same as above | 8 hrs |

The carboxylic acid is a key intermediate for synthesizing amides via coupling reactions (e.g., CDI or EDC-mediated) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling:

These reactions enable the introduction of aryl or amine groups for structure-activity relationship (SAR) studies .

Radical Reactions

Under photoredox conditions, the methylsulfanyl group participates in C–S bond cleavage:

| Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Ir(ppy)₃, Blue LEDs | DMF, RT, 24 hrs | Desulfurized pyrimidine | Late-stage diversification |

This method provides a metal-free pathway for modifying the core scaffold .

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), competing reactions occur:

-

Decarboxylation : Loss of CO₂ generates 5-chloro-2-(methylsulfanyl)pyrimidine (observed via TGA).

-

Dimerization : Forms bipyrimidine derivatives in the absence of catalysts.

Key Mechanistic Insights

-

Electronic Effects : The electron-deficient pyrimidine ring directs substitution to the 5-position, while the methylsulfanyl group stabilizes intermediates via resonance.

-

Steric Considerations : Bulky substituents at the 4-position hinder reactivity at adjacent sites, as shown in DFT studies .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing charged transition states .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development targeting specific enzymes or receptors involved in various diseases.

Key Findings:

- Anticancer Activity: Research indicates that compounds with similar structures may inhibit tumor growth by blocking specific pathways involved in cancer proliferation.

- Antiviral Properties: Some studies suggest that derivatives of pyrimidine compounds can exhibit antiviral activity, potentially useful against viral infections.

Agricultural Science

This compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. The chlorinated pyrimidine derivatives are known for their efficacy in controlling pests and weeds.

Case Studies:

- Pesticidal Efficacy: Trials have shown that chlorinated pyrimidines can effectively target specific pests while minimizing harm to beneficial organisms.

- Herbicidal Activity: Research indicates that the compound may inhibit the growth of certain weed species, providing an alternative to traditional herbicides.

Materials Science

This compound has potential applications in the development of new materials, particularly in the synthesis of polymers and catalysts.

Applications:

- Polymer Synthesis: The compound can serve as a building block for synthesizing advanced polymeric materials with desirable properties.

- Catalytic Applications: Its unique structure allows it to function as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mecanismo De Acción

The mechanism of action of PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparación Con Compuestos Similares

PHENYL 5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.

Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Pyrimido[1,2-a]benzimidazoles: These compounds show significant antifungal activity.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Actividad Biológica

Phenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidine ring with various substituents that enhance its reactivity and biological interactions. The molecular formula is C12H9ClN2O2S with a molecular weight of approximately 280.73 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₂S |

| Molecular Weight | 280.73 g/mol |

| CAS Number | 898648-44-7 |

Anticancer Properties

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit growth in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the chloro group is believed to enhance this activity by increasing the compound's reactivity towards biological targets .

Case Study: Cytotoxicity Against MCF-7 Cells

In a comparative study, this compound demonstrated an IC50 value of approximately 22.7 µM against MCF-7 cells, indicating moderate cytotoxicity. This activity was attributed to the compound's ability to interfere with cellular proliferation pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its efficacy against bacteria such as E. coli and S. aureus has been documented, suggesting potential applications in treating bacterial infections .

Table: Antimicrobial Efficacy

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| A. flavus | Moderate |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Interference with DNA Synthesis : By mimicking nucleobases, it could disrupt DNA replication in cancerous cells.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells through intrinsic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring followed by chlorination and sulfanylation processes. Careful control of reaction conditions is crucial to achieve high yields and purity.

Common Synthesis Steps:

- Formation of the pyrimidine core.

- Introduction of the chloro group via electrophilic substitution.

- Addition of the methylsulfanyl group.

Propiedades

IUPAC Name |

phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSLVZNMZLUJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.